molecular formula C17H22O3 B023090 2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 109954-48-5

2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B023090
CAS No.: 109954-48-5
M. Wt: 274.35 g/mol
InChI Key: CNUQZHQKEQFDPU-JYRVWZFOSA-N
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Description

Verapliquinone B is a prenylated quinone compound isolated from marine organisms, particularly from the genus Aplidium. This compound belongs to a family of secondary metabolites known for their diverse biological activities, including cytotoxic and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verapliquinone B involves the functionalization of quinone compounds. One common method is the C-H functionalization of 2-methoxy-1,4-benzoquinone, which produces a mixture of isomers . The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for Verapliquinone B are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Verapliquinone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions include different isomers of Verapliquinone B and its derivatives, which can exhibit varying biological activities .

Scientific Research Applications

Verapliquinone B has several scientific research applications:

Mechanism of Action

The mechanism of action of Verapliquinone B involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets . The compound’s ability to undergo redox cycling is a key factor in its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

109954-48-5

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8-

InChI Key

CNUQZHQKEQFDPU-JYRVWZFOSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C

SMILES

CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C

Synonyms

verapliquinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 3
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 4
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 5
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
Reactant of Route 6
Reactant of Route 6
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

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